Technical Monograph: Physicochemical Characterization and Application of Z-Lys(Ac)-OH·DCHA
Technical Monograph: Physicochemical Characterization and Application of Z-Lys(Ac)-OH·DCHA
The following technical monograph provides an in-depth characterization of Z-Lys(Ac)-OH·DCHA , a specialized amino acid derivative used in advanced peptide synthesis.
Abstract
-Benzyloxycarbonyl-NPart 1: Chemical Identity & Structural Analysis
Nomenclature and Classification
-
Common Name: Z-Lys(Ac)-OH·DCHA
-
IUPAC Name: Dicyclohexylammonium (2S)-6-acetamido-2-{[(benzyloxy)carbonyl]amino}hexanoate
-
CAS Number: 68223-09-6
-
Role: Protected L-Lysine building block for the introduction of
-acetyl-lysine.[2]
Molecular Formula & Weight Calculation
The compound is a salt complex comprising the protected amino acid anion and the dicyclohexylammonium cation.
Component A: Z-Lys(Ac)-OH (Anion/Free Acid)
-
Backbone: L-Lysine (
) -
-Amine Protection: Benzyloxycarbonyl (Z or Cbz) group (
added, H removed). -
-Amine Modification: Acetyl (Ac) group (
added, H removed). -
Net Formula (Free Acid):
-
Molecular Weight (Free Acid): 322.36 g/mol
Component B: Dicyclohexylamine (Cation/Counterion) [2]
-
Formula:
-
Molecular Weight: 181.32 g/mol
Total Salt Complex
-
Molecular Formula:
-
Molecular Weight: 503.68 g/mol
Structural Topology (Graphviz)
The following diagram illustrates the assembly of the salt complex and the specific protection sites.
Caption: Structural assembly of Z-Lys(Ac)-OH·DCHA showing orthogonal protection and salt formation.[3]
Part 2: Physicochemical Properties[4]
The DCHA salt form is preferred over the free acid because Z-amino acids often exist as viscous oils or amorphous solids that are difficult to purify. The DCHA salt crystallizes well, allowing for high purity (>99%).
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 503.68 g/mol |
| Melting Point | 154–158 °C (Typical for Z-amino acid DCHA salts) |
| Solubility | Soluble in Methanol (MeOH), Ethanol, DMF, DCM. Insoluble/Low solubility in Water, Diethyl Ether. |
| Purity (HPLC) | |
| Optical Rotation | |
| Hygroscopicity | Low (Stable under ambient conditions) |
Part 3: Synthetic Utility & Protocols
Strategic Application
This compound is primarily used in Solution Phase Peptide Synthesis or specialized Solid Phase Peptide Synthesis (SPPS) strategies where the Z group is required for orthogonality.
-
Epigenetic Research: Used to synthesize histone fragments (e.g., H3K9ac, H3K27ac) to study gene regulation.
-
Orthogonality: The Z group is stable to mild acids (TFA) and bases (Piperidine), but removed by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH, HF). The Acetyl group is stable to all these conditions, ensuring the PTM remains intact.
Protocol: Desalting (Liberating the Free Acid)
Before coupling, the DCHA salt is often removed to prevent amine interference during activation.
-
Dissolution: Suspend 1.0 mmol of Z-Lys(Ac)-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer to a separatory funnel. Wash twice with 10 mL of 10% Citric Acid or 0.5 N
. The DCHA remains in the aqueous phase as the ammonium salt. -
Extraction: The Z-Lys(Ac)-OH free acid partitions into the organic (EtOAc) layer.
-
Drying: Wash the organic layer with brine, dry over anhydrous
, and evaporate to yield the oily free acid. -
Usage: Use immediately for coupling.
Protocol: Peptide Coupling (Solution Phase)
Reagents: DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).
-
Activation: Dissolve the desalted Z-Lys(Ac)-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF (1:1). Cool to 0°C.
-
Coupling: Add DCC (1.1 eq). Stir for 30 min at 0°C to form the active ester.
-
Addition: Add the amino component (e.g., H-Peptide-OR) (1.0 eq) and a base (DIPEA) if necessary to adjust pH to ~8.
-
Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC or HPLC.
-
Workup: Filter off DCU urea byproduct. Wash filtrate with acid/base/brine sequence.
Synthetic Workflow Diagram
Caption: Workflow for incorporating Z-Lys(Ac)-OH into peptides, highlighting DCHA removal and Z-deprotection.
Part 4: Quality Control & Storage
Analytical Verification
-
TLC: Silica gel 60
. Solvent system: Chloroform/Methanol/Acetic Acid (90:8:2). Visualized by UV and Ninhydrin (negative until deprotection) or Chlorine/Tolidine (positive for amide). -
HPLC: C18 Reverse Phase column. Gradient: 5-95% Acetonitrile in Water (+0.1% TFA).[1]
-
NMR:
-NMR (DMSO- ) should show characteristic multiplets for the cyclohexyl rings ( 1.0–2.0 ppm) and the singlet for the acetyl methyl group ( ~1.8 ppm).
Storage Conditions
-
Temperature: Store at +2°C to +8°C.
-
Environment: Keep dry and protected from light.
-
Stability: Stable for >2 years if stored properly in a sealed container.
References
-
ChemicalBook. (2025). Z-LYS(AC)-OH DCHA | 68223-09-6. Link
-
Watson International. (2025). Z-Lys(Ac)-OH DCHA CAS 68223-09-6. Link
-
Bachem. (2024). Peptide Synthesis Guide: Protecting Groups. Link (General reference for Z/DCHA chemistry).
-
PubChem. (2025).[4] Dicyclohexylamine Compound Summary. Link
